molecular formula C22H22ClN3O2 B11406474 N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11406474
M. Wt: 395.9 g/mol
InChI Key: NESLCNAOXSVTDM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding can modulate the activity of these channels, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its specific spirocyclic structure, which imparts distinct pharmacological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)24-19(27)15-26-21(28)20(16-7-3-1-4-8-16)25-22(26)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)

InChI Key

NESLCNAOXSVTDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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